![molecular formula C20H25FN2O3S B4392579 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4392579.png)
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Overview
Description
“1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine” is a compound with the molecular formula C20H25FN2O3S . It has been used as a PET probe targeting pyruvate kinase M2 .
Synthesis Analysis
The synthesis of “1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine” involves fluorination of 1-((2-fluoro-6-nitrophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine with K[18F]F/K2.2.2 in N,N-dimethylformamide at 110 °C for 20 minutes .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a mesityl group and a sulfonyl group. The sulfonyl group is further substituted with a 4-fluoro-2-methoxyphenyl group .Scientific Research Applications
Medicine: Pyruvate Kinase M2 Targeting
This compound is used in the development of PET radiopharmaceuticals like [18F]DASA-23, which target pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis . PKM2 is significant in cancer metabolism, making this application crucial for developing new cancer treatments.
Diagnostics: Brain Imaging
In neuroscience, [18F]DASA-23, derived from this compound, crosses the blood-brain barrier and is used for brain imaging to assess the levels of PKM2 . This is particularly useful in the study of glioblastoma and other CNS tumors.
Biochemistry: Synthesis of Biologically Active Molecules
The compound serves as a reactant in the synthesis of various biologically active molecules, including GSK-3β inhibitors, which are important in studying neurological diseases and diabetes .
Pharmacology: Drug Development
It’s used as a scaffold in drug discovery for the development of new biologically active compounds, including those with potential antidepressant activity or as modulators of inflammation and bone loss .
Neuroscience: Neurotransmitter Receptor Study
The compound’s derivatives are investigated for their role as NR2B subtype of NMDA receptor antagonists, which have implications in studying and treating depression .
Oncology: Visualization of Intracranial Malignancies
Ongoing studies are evaluating the ability of [18F]DASA-23 to visualize intracranial malignancies, which could lead to advancements in the diagnosis and treatment of brain cancers .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cellSimilar compounds have been known to inhibit or activate their targets, leading to downstream effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targetsSimilar compounds have been known to affect pathways such as the suzuki–miyaura cross-coupling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailabilitySimilar compounds have been known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affectsSimilar compounds have been known to cause changes in cellular processes, leading to various physiological effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compoundsSimilar compounds have been known to exhibit different efficacies and stabilities under different environmental conditions .
Future Directions
properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-14-11-15(2)20(16(3)12-14)22-7-9-23(10-8-22)27(24,25)19-6-5-17(21)13-18(19)26-4/h5-6,11-13H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSOXDDHCMTAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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